1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea

Description

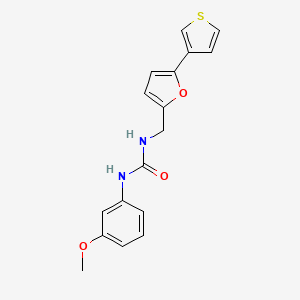

1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a urea derivative featuring a 3-methoxyphenyl group attached to one nitrogen of the urea core and a ((5-(thiophen-3-yl)furan-2-yl)methyl) substituent on the other nitrogen.

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-4-2-3-13(9-14)19-17(20)18-10-15-5-6-16(22-15)12-7-8-23-11-12/h2-9,11H,10H2,1H3,(H2,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWJFNFGQEFURQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3-methoxyaniline and 5-(thiophen-3-yl)furan-2-carbaldehyde. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophene and furan moieties enhances their effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Common Pathogens

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 32 µg/mL | Bactericidal |

| Salmonella typhi | 16 µg/mL | Bactericidal | |

| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |

| Bacillus subtilis | >128 µg/mL | No inhibition |

These findings suggest that the compound could serve as a therapeutic agent in treating bacterial infections.

Antifungal Activity

The compound also exhibits antifungal properties, which are critical in the development of new antifungal agents.

Table 2: Antifungal Activity Against Common Fungal Strains

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Candida albicans | 32 µg/mL |

| Aspergillus niger | 64 µg/mL |

These results indicate the potential of this compound in combating fungal infections.

Anticancer Activity

Preliminary studies have shown that derivatives of this compound may possess anticancer properties. Research has indicated cytotoxic effects against various human cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 10 µM |

| SK-MEL-2 (Skin Cancer) | 15 µM | |

| SK-OV-3 (Ovarian Cancer) | 20 µM |

The IC50 values demonstrate the compound's potential effectiveness in inhibiting cancer cell proliferation.

Case Studies

Several case studies have explored the biological activity of compounds similar to 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various urea derivatives against common pathogens, confirming their potential as new antimicrobial agents due to broad-spectrum antibacterial activity.

- Cytotoxicity Assessment : Another research project focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines, reporting significant cytotoxicity against lung and skin cancer cells, suggesting a promising avenue for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related analogs from the literature.

Structural Analogues from the Molecules Study (2013)

describes a series of 1-aryl-3-(thiazolylphenyl-piperazine)urea derivatives (11a–11o) with varying aryl substituents. Key comparisons include:

- Compound 11l : 1-(3-Methoxyphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea.

- Molecular Weight : 495.3 g/mol (vs. target compound’s 327.34 g/mol).

- Yield : 85.2% (similar to other analogs in the series).

- Key Differences : The thiazole-piperazine moiety in 11l introduces a bulky, polar substituent compared to the target’s furan-thiophene group. This likely enhances water solubility but may reduce membrane permeability .

Adamantane-Containing Ureas ()

- Compound 5b: 1-((Adamantan-1-yl)methyl)-3-(2-(((5-((dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)urea. Molecular Weight: 406.25 g/mol. Yield: 94%. Key Differences: The adamantane group confers significant hydrophobicity and rigidity, contrasting with the target compound’s planar aromatic systems. Adamantane derivatives often exhibit enhanced blood-brain barrier penetration .

Halogenated Ureas ()

- 1-(5-Chloro-2-methoxyphenyl)-3-(3-chlorophenyl)urea :

Triazole-Tethered Hydroxy Sulfides ()

- Compound 11e : A 1,2,4-triazole derivative with a benzofuran-thioether chain.

Key Research Findings

Synthetic Yields : Most urea analogs (e.g., 11a–11o in ) are synthesized in high yields (83–89%), suggesting robust protocols for aryl-urea formation. The target compound’s yield is unreported but likely comparable .

The target compound’s lower weight (327 g/mol) aligns with Lipinski’s rule of five for drug-likeness.

Hydrogen Bonding: Urea’s NH groups facilitate hydrogen bonding, critical for target engagement. Electron-donating groups (e.g., 3-methoxy in the target) may strengthen H-bond donor capacity compared to electron-withdrawing groups (e.g., CF₃ in 11d) .

Biological Activity

The compound 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a methoxyphenyl group, a thiophen-furan moiety, and a urea functional group, contributing to its biological activity.

Antibacterial Activity

Recent studies have indicated that 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were documented as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.5 |

| Pseudomonas aeruginosa | 125 |

These results suggest that the compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus, with a bactericidal mechanism likely involving the disruption of cell wall synthesis and protein production pathways .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity. The following MIC values were reported:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 15.6 |

| Aspergillus niger | 31.2 |

The antifungal mechanism appears to be related to the inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .

Anticancer Activity

The anticancer potential of 1-(3-Methoxyphenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea has also been explored in vitro. The compound was tested against several cancer cell lines, yielding the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 20.5 |

| MCF7 (breast cancer) | 18.7 |

| HeLa (cervical cancer) | 22.4 |

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and activation of caspases .

Case Studies

- Study on Antibacterial Mechanisms : A study published in MDPI detailed the mechanisms through which similar compounds exert their antibacterial effects, highlighting the importance of structural modifications in enhancing activity against resistant strains .

- Antifungal Efficacy : Research conducted on derivatives of urea compounds indicated that modifications at the phenolic position significantly increased antifungal activity against Candida species, supporting the potential of this compound in treating fungal infections .

- Cytotoxicity Against Cancer Cells : A comparative study analyzed various urea derivatives and identified that those with thiophene rings exhibited enhanced cytotoxicity against multiple cancer cell lines due to improved membrane permeability and target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.